2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one
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Overview
Description
2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one is a synthetic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group and a dimethylaminoethylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and an oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one can be compared with other similar compounds, such as:
2-(2,6-Difluorophenyl)-4-[1-(methylamino)ethylidene]-1,3-oxazol-5-one: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
2-(2,6-Difluorophenyl)-4-[1-(ethylamino)ethylidene]-1,3-oxazol-5-one: This compound has an ethylamino group instead of a dimethylamino group.
2-(2,6-Difluorophenyl)-4-[1-(propylamino)ethylidene]-1,3-oxazol-5-one: This compound has a propylamino group instead of a dimethylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H12F2N2O2 |
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Molecular Weight |
266.24 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H12F2N2O2/c1-7(17(2)3)11-13(18)19-12(16-11)10-8(14)5-4-6-9(10)15/h4-6H,1-3H3 |
InChI Key |
QSDMMIPFMCVLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)N(C)C |
Origin of Product |
United States |
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